2-Sulfamoylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

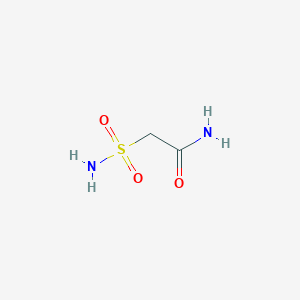

2-Sulfamoylacetamide is a chemical compound with the molecular formula C2H6N2O3S . It has an average mass of 138.146 Da and a Monoisotopic mass of 138.009918 Da .

Synthesis Analysis

The synthesis of 2-Sulfamoylacetamide involves a series of reactions. 2-Diazo-2-sulfamoylacetamides are first prepared from chloroacetyl chloride and secondary amines through acylation. This is followed by sequential treatments with sodium sulfite, phosphorus oxychloride, secondary amines, and 4-nitrobenzenesulfonyl azide .Molecular Structure Analysis

The molecular structure of 2-Sulfamoylacetamide consists of 2 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . It has a density of 1.6±0.1 g/cm3 .Chemical Reactions Analysis

The intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied. The results indicate that 2-diazo-N,N-dimethyl-2-(N,N-diphenylsulfamoyl)acetamide can take the formal aromatic 1,5-C-H insertion in its N-phenylsulfonamide moiety to afford the corresponding 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxide derivative .Physical And Chemical Properties Analysis

2-Sulfamoylacetamide has a boiling point of 459.3±47.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 72.0±3.0 kJ/mol and a flash point of 231.5±29.3 °C . The index of refraction is 1.544 .Applications De Recherche Scientifique

Intramolecular Carbene C-H Insertion Reactions

One of the significant applications of 2-Sulfamoylacetamide is in the field of intramolecular carbene C-H insertion reactions . The intramolecular C-H insertions of carbenes derived from 2-diazo-2-sulfamoylacetamides have been studied . The results indicate that 2-diazo- N,N -dimethyl-2- ( N,N -diphenylsulfamoyl)acetamide can take the formal aromatic 1,5-C-H insertion in its N -phenylsulfonamide moiety to afford the corresponding 1,3-dihydrobenzo [ c ]isothiazole-3-carboxamide 2,2-dioxide derivative .

Chemoselectivity Control

2-Sulfamoylacetamide plays a crucial role in controlling chemoselectivity. The intramolecular competitive aromatic 1,5-C-H insertion reactions of 2-diazo-2-sulfamoylacetamides with aryl groups on both amide and sulfonamide groups reveal that the N -aryl substituents on acetamide are more active than those on sulfonamide . The chemoselectivity is controlled by the electronic effect of the aryl group .

Life Science Research

2-Sulfamoylacetamide is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products . It is used in various life science research applications .

Chemical Synthesis

2-Sulfamoylacetamide is used in chemical synthesis . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for chemical synthesis .

Material Science

2-Sulfamoylacetamide is also used in material science . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for material science .

Chromatography

2-Sulfamoylacetamide is used in chromatography . It is a part of the catalog of products offered by companies like Sigma-Aldrich, which provides materials for chromatography .

Mécanisme D'action

Propriétés

IUPAC Name |

2-sulfamoylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3S/c3-2(5)1-8(4,6)7/h1H2,(H2,3,5)(H2,4,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJKUTTXOKTGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901022 |

Source

|

| Record name | NoName_71 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Sulfamoylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)

![(3-fluoro-4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2535814.png)